7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with cellular components and their effects on cellular processes.
Mechanism of Action
The mechanism by which 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The chlorophenyl and methylphenylsulfanyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfinyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfonyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The unique combination of the chlorophenyl and methylphenylsulfanyl groups in 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides distinct physicochemical properties that are not observed in its sulfinyl or sulfonyl analogs. These properties include enhanced hydrophobic interactions and specific binding affinities to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-7-9-14(10-8-12)28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)11-13-5-3-4-6-15(13)21/h3-10H,11H2,1-2H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLLMPHTJSXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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